



Application Notes: C4-Amide-C4-NH2 as a Bifunctional Linker in Peptide Synthesis

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Compound of Interest		
Compound Name:	C4-Amide-C4-NH2	
Cat. No.:	B12406983	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide chemistry and drug development, linkers and spacers are crucial components for creating complex, multi-functional molecules.[1][2] The **C4-Amide-C4-NH2** linker, a flexible, bifunctional aliphatic diamine, offers a versatile platform for advanced peptide design. Its structure, comprising two C4 alkyl chains connected by a stable amide bond and terminating in a primary amine, allows for its strategic incorporation into peptide sequences. This linker can be used to introduce spacing, create branched peptides, or serve as an attachment point for various moieties such as cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) chains.[3]

The primary applications of **C4-Amide-C4-NH2** in peptide synthesis include its use as a spacer to separate a peptide sequence from another conjugated molecule, potentially improving the biological activity of both parts.[4] Furthermore, its bifunctional nature enables the synthesis of branched peptides, where distinct peptide chains can be grown from the same point, or the attachment of a functional molecule to a specific site within a peptide backbone. This capability is particularly valuable in the development of Peptide-Drug Conjugates (PDCs) and other targeted therapeutics.[5]

Chemical Structure and Properties



The **C4-Amide-C4-NH2** linker, with CAS Number 1018541-17-7, is characterized by its two primary amine groups, one of which must be selectively protected during synthesis to ensure controlled, stepwise reactions. The internal amide bond provides structural stability and is resistant to many standard conditions used in solid-phase peptide synthesis (SPPS).

Core Applications and Methodologies

The primary utility of the **C4-Amide-C4-NH2** linker lies in its incorporation into a growing peptide chain on a solid support, typically using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The general strategy involves coupling the linker to the N-terminus of a resin-bound peptide. To achieve selectivity, one of the linker's amine groups is pre-protected with an orthogonal protecting group, such as a tert-butoxycarbonyl (Boc) group, which is stable under the basic conditions used for Fmoc removal but can be cleaved with acid.

Once the Fmoc-protected amine of the linker is coupled, the Fmoc group is removed, and peptide chain elongation can continue. Subsequently, the Boc group on the linker's second amine can be removed using acidic conditions, exposing a new primary amine. This site can then be used to:

- Synthesize a second, distinct peptide chain, creating a branched peptide.
- Conjugate a payload molecule, such as a cytotoxic drug, a fluorescent dye, or a targeting ligand.
- Attach a polymer like PEG to improve the pharmacokinetic properties of the final peptide.

The choice of resin and linker is a critical parameter for successful solid-phase peptide synthesis. For peptides intended to have a C-terminal amide, a Rink Amide resin is a suitable choice.

Quantitative Data Summary

The following tables summarize representative data from experiments incorporating the **C4-Amide-C4-NH2** linker into a model peptide sequence on a solid support. The efficiency of each step is critical for the final yield and purity of the complex peptide.

Table 1: Coupling Efficiency of Linker and Subsequent Amino Acid



Step	Reagents	Time (min)	Coupling Efficiency (%)
1. Linker Coupling	Fmoc-C4-Amide- C4(Boc)-NH2, HBTU, DIPEA	120	98.5
2. First AA after Linker	Fmoc-Ala-OH, HBTU, DIPEA	60	99.2

| 3. Second AA after Linker | Fmoc-Leu-OH, HBTU, DIPEA | 60 | 99.1 |

Efficiency determined by Kaiser test or UV monitoring of Fmoc deprotection.

Table 2: Purity Analysis of Cleaved Peptides

Peptide Structure	Cleavage Cocktail	Crude Purity (by RP-HPLC)	Final Purity (after purification)
Linear Peptide	95% TFA, 2.5% TIS, 2.5% H₂O	91%	>98%
Branched Peptide	95% TFA, 2.5% TIS, 2.5% H ₂ O	85%	>97%

| Peptide-Drug Conjugate | 95% TFA, 2.5% TIS, 2.5% H₂O | 82% | >96% |

TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane.

Protocols

Protocol 1: Incorporation of C4-Amide-C4-NH2 Linker into a Peptide Sequence via SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating the **C4-Amide-C4-NH2** linker using standard Fmoc/tBu chemistry.

Materials:



- Rink Amide MBHA resin
- Fmoc-protected amino acids
- Fmoc-C4-Amide-C4(Boc)-NH2 (Linker with one amine Fmoc-protected and the other Bocprotected)
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU
- Base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Boc Deprotection Solution: 30% Trifluoroacetic Acid (TFA) in DCM (Dichloromethane)
- Solvents: DMF, DCM, Methanol
- Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
- First Amino Acid Coupling: Couple the first Fmoc-protected amino acid using HBTU/DIPEA in DMF for 1-2 hours. Monitor completion with a Kaiser test. Wash with DMF.
- Peptide Elongation: Repeat the deprotection and coupling cycle for all amino acids preceding the linker.
- Linker Coupling:



- Dissolve Fmoc-C4-Amide-C4(Boc)-NH2 (1.5 eq), HBTU (1.5 eq), and DIPEA (3 eq) in DMF.
- Add the activation mixture to the deprotected, resin-bound peptide.
- Allow to react for 2 hours. Wash thoroughly with DMF.
- Continue Primary Chain Elongation:
 - Remove the Fmoc group from the linker with 20% piperidine in DMF.
 - Continue adding subsequent amino acids as described in step 4.
- Final Fmoc Deprotection: Once the primary chain is complete, remove the final Fmoc group.

Protocol 2: Synthesis of a Branched Peptide

This protocol follows immediately from Protocol 1.

Procedure:

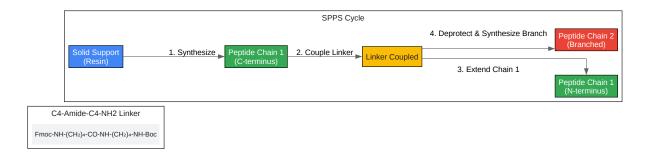
- Selective Boc Deprotection:
 - Wash the resin-bound peptide from Protocol 1 with DCM.
 - Treat the resin with 30% TFA in DCM for 30 minutes to remove the Boc group from the linker's side chain.
 - Wash thoroughly with DCM, followed by a neutralizing wash with 10% DIPEA in DMF, and finally wash with DMF.
- Second Peptide Chain Elongation:
 - Beginning with the newly exposed amine on the linker, perform the Fmoc-SPPS deprotection and coupling cycles (as in Protocol 1, step 4) to build the second peptide chain.
- Cleavage and Deprotection:



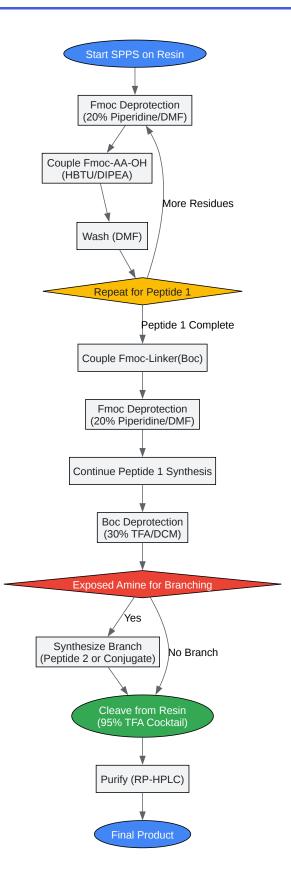
- o Once synthesis is complete, wash the resin with DCM and dry it under vacuum.
- Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with cold ether, and air dry.
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm identity and purity via Mass Spectrometry.

Visualizations

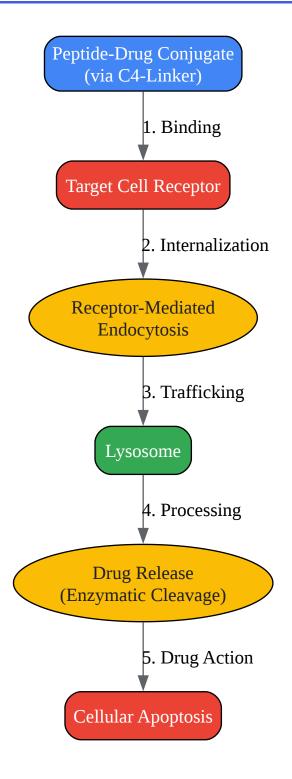












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